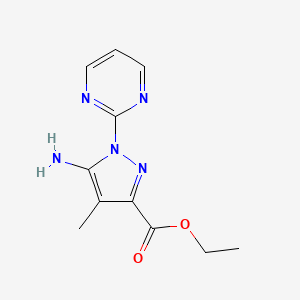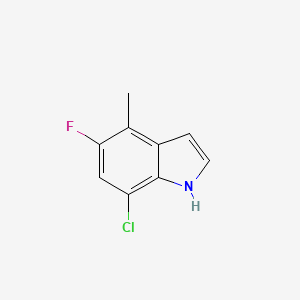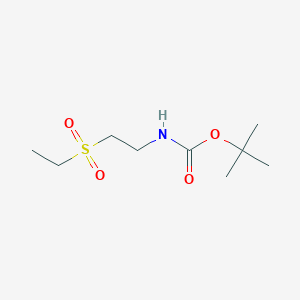![molecular formula C7H7N3OS2 B8386016 (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8386016.png)
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a thiourea derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylated thiazolopyrimidine derivatives.
Substitution: Ester or ether derivatives depending on the substituent introduced.
Scientific Research Applications
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells . The compound may also interact with other molecular pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyrimidine rings.
Thiazolo[3,2-a]pyrimidines: Another class of thiazole-pyrimidine fused compounds with different substitution patterns and biological activities.
Uniqueness
(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological properties. This compound’s ability to inhibit topoisomerase I and its potential anticancer activity make it a valuable candidate for further research and development .
Properties
Molecular Formula |
C7H7N3OS2 |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
(7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H7N3OS2/c1-12-6-5-7(9-3-8-6)13-4(2-11)10-5/h3,11H,2H2,1H3 |
InChI Key |
PQAIEMKIUWRRKK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=C(S2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid](/img/structure/B8385993.png)

![8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B8386004.png)

![t-Butyl[(dimethylamino)carbonyl]oxycarbamate](/img/structure/B8386029.png)


